3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide
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Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C16H13Cl3N2O4. It is characterized by the presence of a benzamide group, a trichloroethyl group, and a nitrophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Etherification: The reaction of 4-nitrophenol with 2,2,2-trichloroethanol to form 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Aminophenoxy derivatives: Formed from the reduction of the nitro group.
Simplified ethyl derivatives: Resulting from the reduction of the trichloroethyl group.
Substituted phenoxy derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]benzamide
Uniqueness
3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl3N2O4 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N2O4/c1-10-3-2-4-11(9-10)14(22)20-15(16(17,18)19)25-13-7-5-12(6-8-13)21(23)24/h2-9,15H,1H3,(H,20,22) |
InChI Key |
RGGULARROOVJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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